

A Comparative Spectroscopic Analysis of Ethyl 1-methylpyrrole-2-carboxylate and Its Isomers

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Compound of Interest

Compound Name:	Ethyl 1-methylpyrrole-2-carboxylate
Cat. No.:	B1265761

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A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of key **ethyl 1-methylpyrrole-2-carboxylate** isomers. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This publication offers a comprehensive spectroscopic comparison of **ethyl 1-methylpyrrole-2-carboxylate** and its positional isomers, including ethyl 1-methylpyrrole-3-carboxylate and ethyl 5-methyl-1H-pyrrole-2-carboxylate. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. The subtle differences in the positions of the methyl and ethyl carboxylate groups on the pyrrole ring give rise to distinct patterns in their respective spectra, which are systematically presented and analyzed in this guide.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **ethyl 1-methylpyrrole-2-carboxylate** and its selected isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	H-3	H-4	H-5	N-CH ₃	O-CH ₂ -CH ₃	O-CH ₂ -CH ₃
Ethyl 1-methylpyrrole-2-carboxylate	6.8 (dd)	6.1 (dd)	6.7 (dd)	3.8 (s)	4.2 (q)	1.3 (t)
Ethyl 1-methylpyrrole-3-carboxylate	7.2 (t)	6.6 (t)	6.5 (t)	3.7 (s)	4.2 (q)	1.3 (t)
Ethyl 5-methyl-1H-pyrrole-2-carboxylate	6.0 (d)	6.8 (d)	-	-	4.2 (q)	1.3 (t)

Note: Coupling constants (J values) and multiplicities (s: singlet, d: doublet, t: triplet, q: quartet, dd: doublet of doublets) are characteristic and aid in structure elucidation.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C-2	C-3	C-4	C-5	N-CH ₃	C=O	O-CH ₂	O-CH ₂ -CH ₃
Ethyl 1-methylpyrrole-2-carboxylate	123.0	115.5	107.9	128.5	35.0	162.5	60.0	14.5
Ethyl 1-methylpyrrole-3-carboxylate	124.8	116.2	110.1	126.3	36.1	164.2	59.8	14.6
Ethyl 5-methyl-1H-pyrrole-2-carboxylate	121.9	108.4	116.5	139.8	-	161.9	59.7	14.7

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	N-H Stretch	C-H Stretch (Aromatic)	C=O Stretch	C-N Stretch
Ethyl 1-methylpyrrole-2-carboxylate	-	~3100	~1700	~1280
Ethyl 1-methylpyrrole-3-carboxylate	-	~3100	~1710	~1290
Ethyl 5-methyl-1H-pyrrole-2-carboxylate	~3300	~3100	~1680	~1270

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragmentation Peaks
Ethyl 1-methylpyrrole-2-carboxylate	153	124, 108, 80
Ethyl 1-methylpyrrole-3-carboxylate	153	124, 108, 80
Ethyl 5-methyl-1H-pyrrole-2-carboxylate	153	124, 108, 94

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of these and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ^{13}C , a larger number of scans and a higher sample concentration may be required.^{[1][2]} A spectral width of 200-220 ppm is typically used.^[3] Broadband proton decoupling is employed to simplify the spectrum to singlets for each carbon.^[3]
- Data Processing: Process the acquired free induction decay (FID) using Fourier transformation. The spectra are then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).^[1]

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.^[4] Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.^[5]
- Spectrum Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.^[6] Typically, spectra are collected over a range of 4000-400 cm^{-1} .^[7] A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.^[8]
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.^[6]

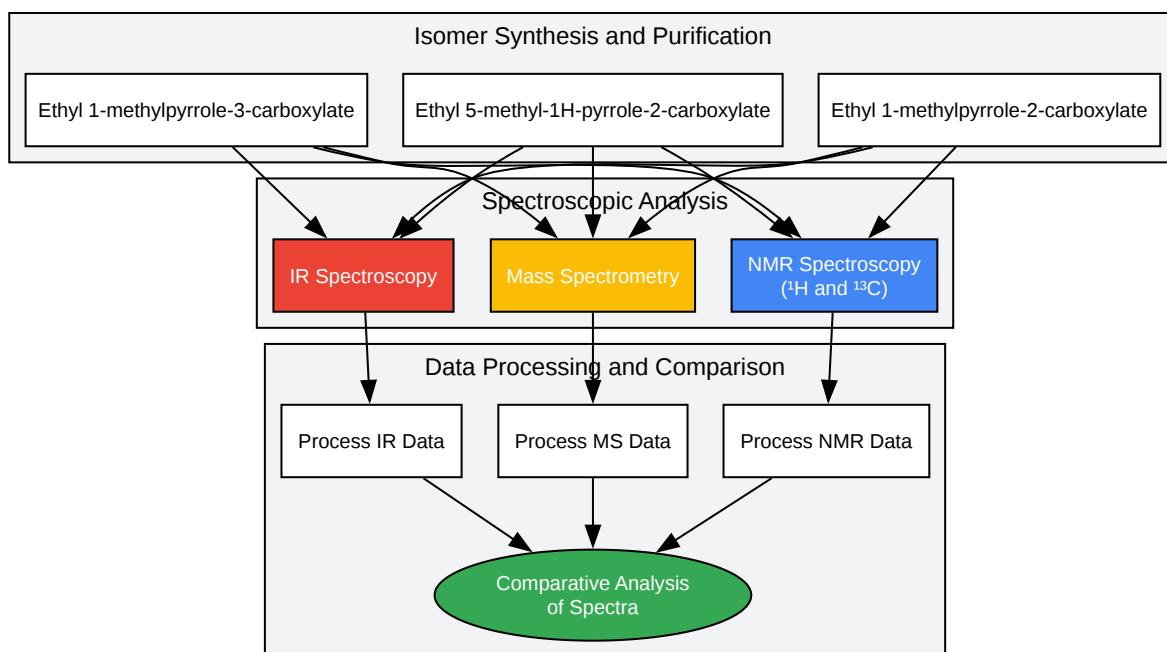
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique, where the sample is first separated by GC before entering the mass spectrometer.^[7] Direct infusion or a solids probe can also be used.^[9]

- Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common hard ionization technique that causes fragmentation, providing structural information.[10] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.[9][11]
- Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9] The detector records the abundance of each ion, generating a mass spectrum.[12]
- Data Interpretation: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce structural features of the molecule. [10]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the **ethyl 1-methylpyrrole-2-carboxylate** isomers.



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Workflow for Spectroscopic Comparison

This guide serves as a valuable resource for the accurate identification and characterization of **ethyl 1-methylpyrrole-2-carboxylate** and its isomers, facilitating research and development in medicinal chemistry and related fields.

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